molecular formula C25H20N2O B292972 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one

3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B292972
M. Wt: 364.4 g/mol
InChI Key: SKXJSFJKOBHEDD-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Mechanism of Action

The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively low cost and easy availability. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, further research can be done to improve the solubility of this compound and to develop more efficient synthesis methods.
In conclusion, 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one is a compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

Several methods have been reported for the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one. The most common method involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol or methanol and refluxed for several hours to yield the desired product.

Scientific Research Applications

3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methylphenyl)-2-propen-1-one has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory, antioxidant, antimicrobial, and anticancer agent. This compound has also been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H20N2O/c1-19-12-14-20(15-13-19)24(28)17-16-22-18-27(23-10-6-3-7-11-23)26-25(22)21-8-4-2-5-9-21/h2-18H,1H3/b17-16+

InChI Key

SKXJSFJKOBHEDD-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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